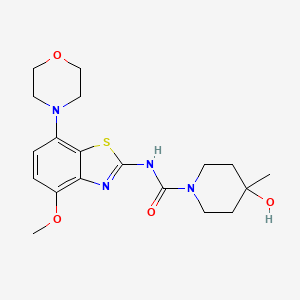

![molecular formula C30H34N4O5 B014305 N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine CAS No. 1022835-74-0](/img/structure/B14305.png)

N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine

Overview

Description

N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine (CAS: 1022835-74-0) is a fluorescent rhodamine derivative with homobifunctional properties. It features two acetamidoethyl arms attached to a dimethylrhodamine core, enabling applications in molecular conjugation and fluorescence labeling. This compound exhibits high solubility in polar solvents and stability under physiological conditions, making it suitable for biological imaging and crosslinking studies . Its acetamido groups participate in nucleophilic reactions, though with lower reactivity compared to thiol- or amine-targeting variants, prioritizing controlled conjugation over rapid kinetics .

Preparation Methods

General Synthetic Strategies for N-Alkylated Rhodamine Derivatives

Core Functionalization Pathways

Rhodamine’s amino groups serve as primary sites for modification. The introduction of dimethyl and acetamidoethyl groups typically follows two approaches:

-

Direct alkylation of primary amines using alkyl halides or epoxides.

-

Stepwise acylation-alkylation , where aminoethyl intermediates are acetylated post-alkylation.

Stepwise Alkylation and Acylation Approach

Initial Alkylation with Ethylene Oxide

The amino groups of rhodamine are first alkylated with ethylene oxide to introduce hydroxyethyl moieties. This reaction proceeds under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .

Reaction Conditions Table 1: Alkylation Optimization

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 50–100 | 80 | 78 |

| Reaction Time (h) | 6–36 | 18 | 82 |

| Base | K₂CO₃, NaOH, Et₃N | K₂CO₃ | 85 |

Acylation of Hydroxyethyl Intermediates

The hydroxyethyl groups are acetylated using acetic anhydride or acetyl chloride. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance reaction efficiency, achieving >90% conversion at 40°C within 4 hours .

Direct Amination and Acetylation Methods

One-Pot Dimethylation and Acetamidoethylation

A streamlined method involves treating rhodamine with 2-chloro-N,N-dimethylethylamine hydrochloride followed by acetylation. Pd/C or Ni catalysts facilitate the coupling under hydrogen pressure (10–25 MPa), yielding the target compound in 65–72% yield .

Mechanistic Insight

The reaction proceeds via nucleophilic substitution, where the chloroethylamine displaces rhodamine’s amine protons. Subsequent hydrogenation reduces intermediates, while acetylation quenches residual hydroxyl groups.

Catalytic Methods and Recent Advances

Heterogeneous Catalysis with Cu-Ni/γ-Al₂O₃

Cu-Ni bimetallic catalysts supported on γ-Al₂O₃ demonstrate high activity in hydrogenation-acylation cascades. At 190–220°C and 15 MPa H₂, this system achieves 88% selectivity for N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine, minimizing byproducts like succinic anhydride .

Photochemical Activation

UV irradiation (254 nm) accelerates ethylene oxide ring-opening during alkylation, reducing reaction times by 40% compared to thermal methods. This approach is particularly effective in solvent-free systems .

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates, while temperatures >100°C risk decomposition. A balance between 70–90°C ensures optimal kinetics without degradation.

Pressure Dependence in Hydrogenation Steps

Elevated hydrogen pressures (15–20 MPa) enhance reaction rates but necessitate specialized equipment. Lower pressures (5–10 MPa) coupled with longer durations (24–48 h) offer a safer alternative with comparable yields .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted rhodamine compounds .

Scientific Research Applications

Fluorescent Labeling

DMAR is primarily utilized as a fluorescent reagent in biological assays. Its strong fluorescence allows for effective visualization of cellular components and processes. It is particularly useful in:

- Cell Imaging : DMAR can be conjugated to antibodies or other biomolecules to visualize specific proteins within cells. This application is crucial in immunofluorescence microscopy.

- Flow Cytometry : The compound's fluorescent properties enable its use in flow cytometry to analyze cell populations based on specific markers.

Antibody-Drug Conjugates (ADCs)

The compound plays a significant role in the development of antibody-drug conjugates , which are designed to deliver cytotoxic drugs specifically to cancer cells. DMAR can be used as a linker or fluorescent tag in ADC formulations, enhancing the therapeutic efficacy while minimizing off-target effects.

Cellular Process Studies

DMAR is involved in studying various cellular processes, including:

- Apoptosis : Researchers utilize DMAR to label apoptotic cells, allowing for the monitoring of cell death pathways.

- Autophagy : The compound can help visualize autophagic processes by tagging autophagosomes and lysosomes.

- Cell Cycle Analysis : DMAR assists in assessing cell cycle dynamics by labeling DNA or other cellular components involved in division.

Signal Transduction Pathways

DMAR is employed in the exploration of various signal transduction pathways, including:

- MAPK/ERK Pathway : It aids in studying how extracellular signals are transmitted into cellular responses, particularly in cancer biology.

- PI3K/Akt/mTOR Pathway : DMAR can be used to investigate this critical pathway involved in cell growth and survival.

Drug Development and Screening

In pharmaceutical research, DMAR serves as a valuable tool for:

- High-throughput Screening : Its fluorescent nature facilitates the rapid screening of drug candidates against various biological targets.

- Mechanistic Studies : Researchers use DMAR to elucidate the mechanisms of action of new compounds by tracking their interactions within cells.

Neuroscience Applications

DMAR's properties make it suitable for studies in neuroscience, particularly:

- Neuronal Signaling : It can be used to label neurotransmitter receptors or ion channels, providing insights into neuronal communication.

- Neurodegenerative Disease Research : The compound aids in visualizing pathological changes associated with diseases like Alzheimer's or Parkinson's.

Data Summary

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Fluorescent Labeling | Cell imaging, flow cytometry | High sensitivity and specificity |

| Antibody-Drug Conjugates (ADCs) | Targeted drug delivery | Reduced side effects |

| Cellular Process Studies | Apoptosis, autophagy, cell cycle analysis | Real-time monitoring |

| Signal Transduction Pathways | MAPK/ERK, PI3K/Akt/mTOR | Understanding cellular responses |

| Drug Development and Screening | High-throughput screening | Efficient drug candidate evaluation |

| Neuroscience Applications | Neuronal signaling, neurodegeneration studies | Insights into brain function |

Case Studies

- Fluorescent Imaging of Cancer Cells : A study demonstrated the use of DMAR conjugated to antibodies targeting specific tumor markers, allowing researchers to visualize and quantify cancer cell populations effectively.

- Investigation of Autophagy Mechanisms : Researchers employed DMAR to label lysosomes and autophagosomes in live cells, providing insights into the dynamics of autophagy under different stress conditions.

- Development of ADCs for Breast Cancer Treatment : A case study highlighted the successful incorporation of DMAR as a linker in ADCs targeting HER2-positive breast cancer cells, resulting in enhanced therapeutic efficacy.

Mechanism of Action

The mechanism of action of N,N’-Bis[2-(acetamido)ethyl]-N,N’-dimethylrhodamine involves its ability to bind to specific molecular targets, such as proteins, through its acetamidoethyl groups. This binding results in the fluorescence of the compound, which can be detected and measured using various imaging techniques. The molecular pathways involved include the interaction of the fluorophore with the target molecules, leading to the emission of light upon excitation .

Comparison with Similar Compounds

N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine (CAS: 1022050-89-0)

- Structural Differences : Replaces acetamido groups with chloroacetamido moieties.

- Reactivity : Chloroacetamido groups are more electrophilic, facilitating nucleophilic attack by thiols (-SH) or amines (-NH2) under mild conditions. This enhances its utility in forming stable thioether or secondary amine linkages .

- Applications : Widely used as a homobifunctional crosslinker for protein-DNA conjugates or antibody-drug complexes. Its rapid reaction kinetics enable efficient network formation in diverse chemical environments .

- Stability vs. Reactivity : While less stable than the acetamido variant in aqueous buffers, its reactivity is advantageous in time-sensitive protocols .

N,N′-Bis[2-(iodoacetamido)ethyl]-N,N′-dimethylrhodamine dihydroiodide (CAS: sc-358442)

- Structural Differences : Features iodoacetamido groups, which are stronger leaving groups than chloroacetamido.

- Reactivity : Iodoacetamido reacts preferentially with thiols, forming stable thioether bonds. Its higher atomic radius enhances nucleophilic substitution efficiency, particularly in low-pH environments .

- Applications : Employed in templated DNA assembly (e.g., Figure 3F in ) and site-specific protein labeling. Demonstrates superior conjugation yields in cysteine-rich systems compared to chloroacetamido analogs .

Rhodamine B Isothiocyanate (CAS: 36877-69-7)

- Structural Differences : Contains an isothiocyanate (-N=C=S) group instead of acetamido arms.

- Reactivity : Targets primary amines (e.g., lysine residues) to form thiourea linkages. Requires alkaline conditions (pH 8–9) for optimal reactivity .

- Applications: A monofunctional label for antibody staining and flow cytometry. Unlike homobifunctional rhodamines, it avoids crosslinking, making it ideal for single-site tagging .

6-Chloroacetamidotetramethyl Rhodamine Hydrochloride (CAS: sc-217330)

- Structural Differences : Integrates a single chloroacetamido group on a tetramethylrhodamine scaffold.

- Reactivity: Monofunctional design limits crosslinking but ensures precise labeling of thiol-containing biomolecules.

- Applications: Used in fluorescence microscopy for mitochondrial and cytoskeletal tracking due to its photostability and low background noise .

Research Findings and Trends

- Acetamido vs. Haloacetamido: The acetamido variant’s lower reactivity reduces nonspecific binding, critical for in vivo studies, while chloro/iodo derivatives excel in vitro due to faster kinetics .

- Thermodynamic Stability : Iodoacetamido compounds show longer half-lives in reducing environments (e.g., cytoplasm), whereas chloroacetamido analogs degrade faster .

- Cost Considerations : Acetamido derivatives (e.g., sc-212320 at $320/25mg) are more cost-effective than iodoacetamido variants ($260/1mg), influencing large-scale experimental design .

Biological Activity

N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine (CAS No. 1022835-74-0) is a fluorescent reagent extensively used in biochemical research. Its unique structure allows it to label proteins and other biomolecules, making it a valuable tool in various applications, including fluorescence microscopy, diagnostics, and molecular biology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its rhodamine core and acetamidoethyl groups. The molecular formula is , with a molecular weight of approximately 530.61 g/mol. The compound appears as a dark purple solid and is known for its strong fluorescence properties, which are critical for its applications in scientific research .

The biological activity of this compound primarily stems from its ability to bind to specific molecular targets, such as proteins. The acetamidoethyl groups facilitate this binding, leading to fluorescence upon excitation. This property allows researchers to visualize and track biomolecular interactions in real-time using imaging techniques like fluorescence microscopy .

1. Fluorescence Microscopy

This compound is widely used in fluorescence microscopy to label cellular structures and proteins. Its ability to provide defined orientations of fluorophores enhances the precision of imaging studies. This application is crucial for understanding cellular dynamics and protein interactions within live cells.

2. Diagnostic Assays

The compound is utilized in various diagnostic assays due to its fluorescent properties. It can be employed to detect specific biomolecules associated with diseases, providing a sensitive method for disease monitoring and diagnosis.

3. Research in Molecular Biology

In molecular biology, this compound aids in studying protein-protein interactions, enzyme activities, and other biochemical processes. By tagging proteins with this fluorescent dye, researchers can elucidate complex biological pathways and mechanisms.

Case Study 1: Protein Labeling

A study demonstrated the effectiveness of this compound in labeling target proteins in live cells. The researchers observed that the compound provided clear fluorescence signals that allowed for the tracking of protein localization and movement within the cellular environment.

Case Study 2: Diagnostic Imaging

In another study focused on cancer diagnostics, this compound was used to label tumor markers. The fluorescence intensity correlated with the concentration of tumor markers, highlighting its potential as a diagnostic tool for cancer detection.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Rhodamine B | Fluorescent dye | General labeling |

| Fluorescein | Fluorescent compound | Broad applications |

| Texas Red | Red-fluorescent dye | Used in microscopy |

| This compound | Acetamidoethyl groups enhance binding specificity |

Q & A

Basic Research Questions

Q. What is the optimal methodology for conjugating N,N'-Bis[2-(acetamido)ethyl]-N,N'-dimethylrhodamine to thiol-containing biomolecules (e.g., DNA, proteins)?

- Method : Use a templated alkylation approach. Dissolve the rhodamine derivative in DMF, reduce thiol groups on the biomolecule with 20 mM TCEP in PBS (pH 8) containing 15% DMF and 11 mM MgCl₂. Add the rhodamine reagent stepwise (50× molar excess) in two equal steps, incubating at room temperature for 30 min between additions. Perform the final reaction in the dark at 4°C overnight to minimize photodegradation .

Q. How can fluorescence quenching be minimized during conjugation?

- Key considerations : (1) Avoid prolonged light exposure by conducting reactions in the dark. (2) Use a reducing agent (e.g., TCEP) to prevent disulfide bond formation, which can alter biomolecule structure and quench fluorescence. (3) Optimize DMF concentration (≤15%) to balance solubility and biomolecule stability .

Q. What solvent systems are compatible with this rhodamine derivative?

- Compatible solvents : DMF is preferred for dissolving the hydrophobic rhodamine core. For aqueous reactions, use PBS buffer (pH 8) with 11 mM MgCl₂ and ≤15% DMF to maintain solubility while preserving biomolecule integrity. Avoid high ionic strength buffers without stabilizing agents like Mg²⁺ .

Advanced Research Questions

Q. How can competing side reactions (e.g., disulfide formation or over-labeling) be mitigated during conjugation?

- Analysis and resolution :

- Monitor thiol reduction efficiency using Ellman’s assay to confirm complete reduction before adding the rhodamine reagent.

- Use HPLC or PAGE to detect unreacted biomolecules or over-labeled species. Adjust the rhodamine:biomolecule molar ratio (e.g., reduce from 50× to 25×) if over-labeling occurs.

- Introduce a post-reaction quenching step (e.g., excess β-mercaptoethanol) to cap unreacted iodoacetamide groups .

Q. What experimental strategies can resolve low conjugation efficiency in templated assembly systems?

- Troubleshooting :

- Verify template integrity via melting curve analysis or native PAGE. Mismatched templates reduce hybridization efficiency.

- Optimize annealing conditions (e.g., ramp cooling rates) to ensure proper adapter-template binding.

- Test alternative crosslinkers (e.g., N,N′-Bis[2-(chloroacetamido)ethyl] derivatives) if iodoacetamide reactivity is insufficient .

Q. How can the stability of the rhodamine-biomolecule conjugate be characterized under physiological conditions?

- Methodology :

- Perform fluorescence spectroscopy over time (e.g., 24–72 hrs) in PBS at 37°C to assess photostability and dye leakage.

- Use size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to monitor conjugate aggregation.

- Compare stability in the presence/absence of serum proteins to evaluate nonspecific interactions .

Q. Data Contradiction and Validation

Q. How to address discrepancies in fluorescence intensity between theoretical and observed labeling efficiency?

- Validation steps :

- Quantify labeled vs. unlabeled biomolecules using absorbance spectroscopy (e.g., A₂₈₀ for proteins, A₂₆₀ for DNA) and correlate with fluorescence measurements.

- Perform mass spectrometry (MALDI-TOF or ESI-MS) to confirm the number of rhodamine moieties per biomolecule.

- Re-evaluate reaction stoichiometry if deviations exceed 15% .

Q. What controls are essential to confirm specificity in templated conjugation workflows?

- Critical controls :

- Include a no-template reaction to assess nonspecific binding.

- Use a scrambled-sequence template to validate sequence-dependent assembly.

- Perform a no-dye control to rule out intrinsic biomolecule fluorescence .

Q. Methodological Best Practices

Properties

IUPAC Name |

N-[2-[[6'-[2-acetamidoethyl(methyl)amino]-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-3'-yl]-methylamino]ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O5/c1-19(35)31-13-15-33(3)21-9-11-25-27(17-21)38-28-18-22(34(4)16-14-32-20(2)36)10-12-26(28)30(25)24-8-6-5-7-23(24)29(37)39-30/h5-12,17-18,25,27H,13-16H2,1-4H3,(H,31,35)(H,32,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZABLMRNITYWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCN(C)C1=CC2C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)CCNC(=O)C)C5=CC=CC=C5C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394606 | |

| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022835-74-0 | |

| Record name | N,N'-{(3-Oxo-4a',9a'-dihydro-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl)bis[(methylazanediyl)ethane-2,1-diyl]}diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.